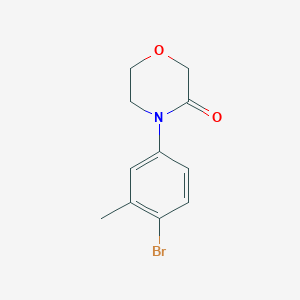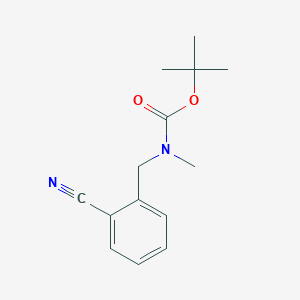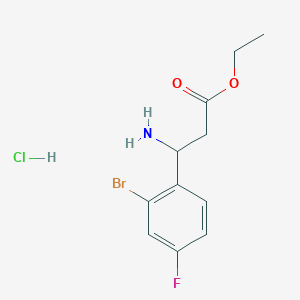
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a substituted phenyl ring with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride typically involves a multi-step process. One common method starts with the bromination of 4-fluoroacetophenone, followed by the formation of an intermediate compound through a series of reactions including amination and esterification. The final step involves the conversion of the intermediate to the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different amino or hydroxyl derivatives .
Applications De Recherche Scientifique
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(2-chloro-4-fluorophenyl)propanoate hydrochloride
Uniqueness
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
502842-69-5 |
|---|---|
Formule moléculaire |
C11H14BrClFNO2 |
Poids moléculaire |
326.59 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H13BrFNO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12;/h3-5,10H,2,6,14H2,1H3;1H |
Clé InChI |
BCCGNNUBKLZROM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)F)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


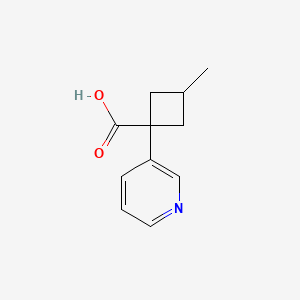
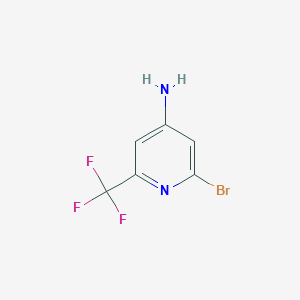
![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)



![3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13079055.png)
![Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13079063.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13079066.png)

